(Decyloxy)trimethylsilane
Description
Contextualizing (Decyloxy)trimethylsilane within Organosilicon Chemistry
Organosilicon chemistry is a field that studies compounds containing carbon-silicon bonds. These compounds often exhibit unique properties due to the differences in electronegativity and atomic size between silicon and carbon. soci.org Silicon's ability to form strong bonds with oxygen and its capacity to expand its coordination number are key features that underpin the reactivity and utility of organosilicon compounds. soci.org
(Decyloxy)trimethylsilane is a prime example of an organosilicon compound where a trimethylsilyl (B98337) group, (CH3)3Si-, is attached to a decyloxy group, CH3(CH2)9O-. The silicon-oxygen bond is a defining characteristic of this and other alkoxysilanes.
Significance and Research Trajectories of Alkoxysilanes
Alkoxysilanes, with the general formula RnSi(OR')4-n, are a versatile class of chemicals with wide-ranging applications. They serve as crucial intermediates and building blocks in various industries, including coatings, adhesives, and materials science. sinosil.comsinosil.com Research in this area focuses on several key trajectories:
Surface Modification: Alkoxysilanes are widely used to modify the surfaces of inorganic materials like silica (B1680970), glass, and metals. mdpi.comnih.gov The alkoxy groups can react with hydroxyl groups on the surface, forming a durable covalent bond. This is leveraged to create hydrophobic coatings, improve adhesion, and enhance the dispersibility of fillers in polymer composites. sinosil.com
Precursors to Silicon-Based Materials: Alkoxysilanes are fundamental precursors in the sol-gel process for producing silica nanoparticles, silicones, and hybrid organic-inorganic materials. mdpi.comresearchgate.net The controlled hydrolysis and condensation of alkoxysilanes allow for the synthesis of materials with tailored properties. sinosil.com
Crosslinking Agents: In polymer chemistry, alkoxysilanes can act as crosslinking agents, improving the mechanical strength, thermal stability, and environmental resistance of polymers. sinosil.com
Synthesis of Novel Chemicals: Recent research has explored the transformation of silica (SiO2) into alkoxysilanes as a more sustainable route to silicon-containing chemicals. acs.org Additionally, new methods for the synthesis of alkoxysilanes, such as mechanochemical ball milling, are being developed to be more environmentally friendly. acs.org
Overview of Research Applications for Silyl (B83357) Ethers in Synthetic Chemistry
Silyl ethers, the class of compounds to which (decyloxy)trimethylsilane belongs, are indispensable tools in modern organic synthesis, primarily serving as protecting groups for alcohols. fiveable.melibretexts.org The hydroxyl group (-OH) is a common and reactive functional group in many organic molecules. In multi-step syntheses, it is often necessary to temporarily "block" or "protect" this group to prevent it from reacting while other transformations are carried out on the molecule. fiveable.me
The utility of silyl ethers as protecting groups stems from several key features:
Ease of Formation: They are readily formed by reacting an alcohol with a silyl halide (like trimethylsilyl chloride) in the presence of a base. fiveable.me
Stability: Silyl ethers are generally stable to a wide range of reaction conditions, including many basic and organometallic reagents. fiveable.me
Selective Removal (Deprotection): The silyl group can be selectively removed under specific conditions, typically using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions, to regenerate the original alcohol. fiveable.melibretexts.org
The choice of the specific silyl group (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)) allows chemists to fine-tune the stability and ease of removal, enabling complex and selective transformations in the synthesis of pharmaceuticals, natural products, and other valuable organic molecules. wikipedia.org
Properties
CAS No. |
18402-10-3 |
|---|---|
Molecular Formula |
C13H30OSi |
Molecular Weight |
230.46 g/mol |
IUPAC Name |
decoxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h5-13H2,1-4H3 |
InChI Key |
QUGMZNIFJDARJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCO[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCCO[Si](C)(C)C |
Synonyms |
(DECYLOXY)TRIMETHYLSILANE |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Decyloxy Trimethylsilane
Hydrolytic Behavior and Siloxane Formation
The hydrolysis of alkoxysilanes like (decyloxy)trimethylsilane is a foundational reaction in sol-gel processes and surface modification. This process involves the reaction of the alkoxysilane with water, leading to the formation of silanols and the corresponding alcohol.
Formation of Silanol (B1196071) Groups and Subsequent Condensation
The initial step in the hydrolysis of (decyloxy)trimethylsilane is the cleavage of the silicon-oxygen bond by water, which results in the formation of a trimethylsilanol (B90980) group and decanol. This reaction can be catalyzed by either acids or bases. ingentaconnect.com Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. ingentaconnect.com
Once formed, the silanol groups are highly reactive and can undergo condensation reactions with other silanols or with unreacted alkoxysilanes. gelest.com This condensation process, which can also be catalyzed by acids or bases, results in the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. ingentaconnect.comacs.org The kinetics of this condensation have been studied, and it is known that the conditions that favor hydrolysis often also promote condensation. gelest.com The repeated condensation of silanol groups can lead to the formation of oligomeric and polymeric siloxane networks.
Relevance to Surface Treatments and Network Formation
The ability of (decyloxy)trimethylsilane to undergo hydrolysis and condensation is central to its application in surface treatments and the formation of self-assembled monolayers (SAMs). mpg.degelest.com When a substrate with hydroxyl groups on its surface (like glass, ceramics, or oxidized metals) is treated with (decyloxy)trimethylsilane, the silane (B1218182) can react with surface hydroxyls. mpg.deontosight.ai This process, known as silanization, results in the covalent attachment of the trimethylsilyl (B98337) group to the surface via a siloxane bond.
The long decyl chain of (decyloxy)trimethylsilane then forms a hydrophobic layer on the surface, significantly altering its properties, such as making it water-repellent. ontosight.aimdpi.com The formation of well-ordered SAMs is crucial for various applications, including anti-corrosion coatings, lubrication, and in the fabrication of organic electronic devices. gelest.commdpi.com The structure and properties of the resulting film depend on reaction conditions such as the presence of water, temperature, and the nature of the substrate. mpg.decore.ac.uk The formation of intermolecular networks through lateral Si-O-Si bonds between adjacent silane molecules can further enhance the stability and robustness of the monolayer. mpg.de
Cleavage and Deprotection Strategies for Silyl (B83357) Ethers
Silyl ethers, including (decyloxy)trimethylsilane, are widely used as protecting groups for alcohols in organic synthesis due to their ease of formation and selective removal. masterorganicchemistry.com The cleavage of the silyl ether, or deprotection, is a critical step to unmask the original alcohol functionality.
Acid-Catalyzed Deprotection Methodologies
Silyl ethers can be cleaved under acidic conditions. total-synthesis.com The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (like water or an alcohol) on the silicon atom. total-synthesis.com This process leads to the formation of the alcohol and a silyl-containing byproduct. The rate of acid-catalyzed hydrolysis is influenced by steric and electronic factors. thieme-connect.de For trimethylsilyl (TMS) ethers, this cleavage can often be achieved under very mild acidic conditions, such as using acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent. thieme-connect.dethieme-connect.de This mildness allows for the selective deprotection of a TMS ether in the presence of other, more robust silyl ethers. thieme-connect.de
Interactive Data Table: Acidic Reagents for Silyl Ether Deprotection
| Reagent | Conditions | Substrate Scope | Notes |
| Acetic Acid | Methanol (B129727) or THF/water | Good for TMS ethers | Very mild conditions. thieme-connect.de |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Selective for TMS ethers over more hindered silyl ethers. thieme-connect.de | Allows for chemoselective deprotection. |
| Trifluoroacetic Acid (TFA) | Aqueous acetonitrile | Cleaves more robust silyl ethers. | Harsher conditions may affect other functional groups. |
| Hydrochloric Acid (HCl) | Aqueous THF or methanol | General reagent for silyl ether cleavage. | Can be too harsh for sensitive substrates. |
| Zirconium(IV) chloride (ZrCl4) | Acetonitrile | Catalytic amounts can deprotect various silyl ethers. researchgate.net | Can also catalyze other reactions. researchgate.net |
| Antimony Trichloride (SbCl3) | Acetonitrile/water | Catalytic amounts effectively cleave TBDMS ethers. researchgate.net | Offers good chemoselectivity. researchgate.net |
Fluoride-Mediated Desilylation Mechanisms (e.g., TBAF)
The most common method for the deprotection of silyl ethers involves the use of a fluoride (B91410) ion source, with tetrabutylammonium (B224687) fluoride (TBAF) being the most widely used reagent. total-synthesis.comnih.gov The driving force for this reaction is the exceptionally high strength of the silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond. thieme-connect.de
The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. total-synthesis.com This intermediate then breaks down, cleaving the Si-O bond and releasing the alkoxide, which is subsequently protonated during workup to yield the alcohol. youtube.com TBAF is typically used in a solvent like tetrahydrofuran (B95107) (THF). total-synthesis.com While highly effective, the workup can sometimes be complicated by the presence of excess TBAF and its byproducts. nih.gov Other fluoride sources like hydrofluoric acid (HF) and its amine complexes (e.g., HF-pyridine) are also used. total-synthesis.comgelest.com
Interactive Data Table: Fluoride Reagents for Silyl Ether Deprotection
| Reagent | Conditions | Substrate Scope | Notes |
| Tetrabutylammonium fluoride (TBAF) | THF or other organic solvents | Broad applicability for most silyl ethers. total-synthesis.comnih.gov | The most common and versatile reagent. Workup can sometimes be challenging. nih.gov |
| Hydrofluoric acid (HF) | Acetonitrile/water or pyridine | Effective for a wide range of silyl ethers. total-synthesis.comgelest.com | Highly corrosive and requires careful handling. |
| Cesium fluoride (CsF) | DMF or other polar aprotic solvents | Can be used for selective deprotections. | Its low solubility can sometimes lead to slow reactions. researchgate.net |
| Potassium fluoride (KF) | Methanol or tetraethylene glycol | A mild and efficient reagent for deprotection. researchgate.net | Can be used for selective cleavage of phenolic versus alcoholic silyl ethers. researchgate.net |
| Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F) | THF | An anhydrous source of fluoride. | Useful for substrates sensitive to water. gelest.com |
Alternative Reagents for Selective Silyl Ether Cleavage
Beyond acidic and fluoride-based methods, a variety of other reagents have been developed for the selective cleavage of silyl ethers, often to achieve chemoselectivity in complex molecules. For instance, certain Lewis acids like trimethylsilyl bromide (TMSBr) in catalytic amounts can chemoselectively cleave alkyl silyl ethers in the presence of aryl silyl ethers. researchgate.net
Other reagents that have shown utility in selective deprotection include:
Diisobutylaluminium hydride (DIBAL-H): Can selectively deprotect primary triethylsilyl (TES) ethers in the presence of secondary TES ethers. gelest.com
N-Iodosuccinimide (NIS): In catalytic amounts in methanol, it can deprotect t-butyldimethylsilyl (TBDMS) ethers of alcohols in the presence of TBDMS ethers of phenols. researchgate.net
Catecholborane: In the presence of Wilkinson's catalyst, it selectively deprotects TES ethers. gelest.com
Lithium acetate (B1210297): In moist DMF, it can be used for the highly selective deprotection of silyl phenol (B47542) ethers. gelest.com
The choice of deprotection reagent and conditions is crucial and is often determined empirically based on the specific silyl ether and the other functional groups present in the molecule. harvard.edu
Diaminobicycloundecene (DBU) Applications
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that finds application in a variety of organic transformations, including those involving silyl ethers. While direct applications of DBU specifically with (decyloxy)trimethylsilane are not extensively documented in the provided search results, its role in related reactions provides insight into its potential utility.
DBU is commonly employed to promote elimination reactions and to catalyze various coupling and condensation reactions. arizona.edursc.org For instance, in the synthesis of phthalocyanines, DBU is used as a base in high-boiling solvents like pentanol (B124592) to facilitate the cyclotetramerization of phthalonitrile (B49051) derivatives. rsc.org
Furthermore, DBU has been utilized in the alkaline cleavage of trimethylsilyl groups in certain contexts. researchgate.net For example, in Sonogashira coupling reactions of trimethylsilylalkynes, DBU in an acetonitrile/water mixture can facilitate the cleavage of the trimethylsilyl group. researchgate.net This suggests that DBU could potentially be used for the deprotection of (decyloxy)trimethylsilane under specific conditions, particularly when a strong, non-nucleophilic base is required to avoid unwanted side reactions.
Dichloromate-Based Reagents for Selective Cleavage
The selective cleavage of silyl ethers is a crucial step in multi-step organic synthesis. While specific data on dichloromate-based reagents for the cleavage of (decyloxy)trimethylsilane is not available in the provided results, the principles of silyl ether deprotection using various reagents offer a framework for understanding how such transformations could be achieved.
The cleavage of silyl ethers is often accomplished using fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), or acidic conditions. gelest.comthieme-connect.de The choice of reagent and reaction conditions depends on the stability of the silyl ether and the presence of other functional groups in the molecule. thieme-connect.de Trimethylsilyl (TMS) ethers, like (decyloxy)trimethylsilane, are known to be particularly labile and can be cleaved under very mild acidic conditions. thieme-connect.de
For more robust silyl ethers, stronger conditions or more specialized reagents are required. While not a dichloromate, the use of reagents like pyridinium p-toluenesulfonate (PPTS) in methanol can selectively cleave a trimethylsilyl ether in the presence of more stable silyl ethers. thieme-connect.de This highlights the tunability of deprotection strategies based on the specific silyl group present.
Chemo- and Regioselective Deprotection in Polyfunctional Molecules
The ability to selectively deprotect one silyl ether in the presence of others or different functional groups is paramount in the synthesis of complex polyfunctional molecules. thieme-connect.deunivpancasila.ac.id The differential stability of various silyl ethers allows for their sequential removal. thieme-connect.de
Trimethylsilyl (TMS) ethers, such as (decyloxy)trimethylsilane, are among the most labile silyl ethers and can be cleaved under very mild acidic conditions, often in the presence of other, more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. thieme-connect.de For example, pyridinium p-toluenesulfonate (PPTS) in methanol is a reagent known to selectively cleave TMS ethers without affecting TBDMS or other more stable protecting groups. thieme-connect.de
The following table summarizes the relative stability and common deprotection conditions for various silyl ethers, which is instructive for planning the selective deprotection of (decyloxy)trimethylsilane in a polyfunctional context.
| Silyl Ether | Common Deprotection Reagents | Relative Stability |
| Trimethylsilyl (TMS) | Mild acid (e.g., PPTS, dilute HCl), K₂CO₃/MeOH | Least Stable |
| Triethylsilyl (TES) | p-Toluenesulfonic acid, HF-Pyridine | More stable than TMS |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, HF | More stable than TES |
| tert-Butyldiphenylsilyl (TBDPS) | TBAF, HF | Similar to TBDMS |
| Triisopropylsilyl (TIPS) | TBAF, HF | Most Stable |
This differential reactivity forms the basis for the strategic use of silyl ethers as protecting groups, allowing for the unmasking of specific hydroxyl groups at various stages of a synthetic sequence.
Reactivity of the Decyloxy Moiety and Trimethylsilyl Group
Reactions with Organic Substrates for Enhanced Synthetic Utility
The (decyloxy)trimethylsilane molecule possesses two key reactive sites: the silicon-oxygen bond and the decyloxy alkyl chain. The cleavage of the Si-O bond to regenerate the decyl alcohol is the most common transformation, as discussed in the deprotection sections. However, the liberated decyl alcohol can then participate in a wide array of subsequent reactions, thus enhancing its synthetic utility.
Once deprotected, the primary alcohol of the decyloxy moiety can undergo various transformations standard in organic synthesis, such as:
Oxidation: to decanal (B1670006) or decanoic acid.
Esterification: with carboxylic acids or their derivatives.
Etherification: to form other ethers.
Conversion to alkyl halides: using reagents like thionyl chloride or phosphorus tribromide.
The trimethylsilyl group itself can also be involved in reactions beyond simple cleavage. For instance, in the presence of a suitable Lewis acid, silyl ethers can react with electrophiles.
Functionalization of the Trimethylsilyl Group for Diverse Materials
While the primary use of the trimethylsilyl group in (decyloxy)trimethylsilane is as a protecting group for the alcohol, the broader field of organosilicon chemistry offers pathways to functionalize the trimethylsilyl group itself, leading to the creation of diverse materials.
The trimethylsilyl group, or more generally, alkylsilyl groups, can be modified to introduce other functionalities. For example, a Si-H bond can be introduced by selective cleavage of one methyl group, which can then undergo hydrosilylation with an alkene to attach a new organic moiety. Although this specific transformation starts from a different silane precursor, the principle of modifying the groups on the silicon atom is a key strategy in materials science.
Furthermore, the trimethylsilyl group can be a precursor to other silicon-containing functionalities. For instance, treatment with a strong acid like triflic acid can generate a silyl triflate, a highly reactive silylating agent. wikipedia.org This opens up possibilities for using (decyloxy)trimethylsilane as a reagent to introduce the trimethylsilyl group onto other substrates.
The hydrophobic nature of the decyl chain combined with the reactivity of the silyl group makes molecules like (decyloxy)trimethylsilane and its analogs useful as surface modifying agents, imparting water-repellent properties to surfaces like glass and ceramics. ontosight.aigelest.com
Radical Reactions Involving Silyl Ether Analogues
The versatility of silyl enol ethers extends to their participation in radical reactions, providing a powerful alternative to traditional ionic pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often lead to the synthesis of α-substituted carbonyl compounds and other valuable organic molecules. The unique reactivity of silyl enol ethers as radical acceptors has spurred significant research into various catalytic systems to promote these transformations under mild and efficient conditions. rsc.org
Research Progress in Radical Reactions of Silyl Enol Ethers
Historically, the reactivity of silyl enol ethers was primarily explored through two-electron (2-e⁻) enolate-type chemistry with electrophilic partners. However, their capacity to act as radical acceptors in one-electron (1-e⁻) processes has opened new avenues in organic synthesis. Upon single-electron oxidation, silyl enol ethers can form reactive radical cations. These intermediates can then undergo various transformations, most commonly the elimination of the silyl group to generate an α-carbonyl radical. This electrophilic radical species is a key intermediate in many functionalization reactions.
Recent advancements have focused on developing catalytic methods to control the generation and subsequent reactions of these radical intermediates. The research landscape in this area is broadly categorized by the type of catalytic system employed: photocatalysis, metal catalysis, metal-free reactions, and electrocatalysis. peeref.com These approaches have enabled a wide range of transformations, including alkylations, arylations, and acylations at the α-position of the parent carbonyl compound.
A significant breakthrough has been the development of multicomponent radical cross-coupling reactions. For instance, iron-catalyzed dicarbofunctionalization allows for the formation of two new carbon-carbon bonds in a single step by intercepting the transient α-silyloxy radical with an organometallic reagent. rsc.org This strategy overcomes the previous limitation of exclusive α-monofunctionalization and expands the synthetic utility of silyl enol ethers.
Photocatalytic, Metal-Catalyzed, Metal-Free, and Electrocatalytic Pathways
The development of diverse catalytic systems has been instrumental in advancing the radical chemistry of silyl enol ethers. Each pathway offers distinct advantages in terms of reaction conditions, substrate scope, and functional group tolerance.
Photocatalytic Pathways: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. In this context, a photocatalyst, typically an iridium or ruthenium complex, absorbs light and initiates a single-electron transfer (SET) process. acs.org For example, the photoredox-catalyzed decarboxylative alkylation of silyl enol ethers uses N-(acyloxy)phthalimides as an alkyl radical source. The reaction proceeds via the generation of an alkyl radical, which then adds to the silyl enol ether. Similarly, gold photocatalysts have been used for the silyldifluoromethylation of silyl enol ethers using (bromodifluoromethyl)trimethylsilane. nih.gov The photocatalyst facilitates the cleavage of the carbon-bromine bond to generate a (trimethylsilyl)difluoromethyl radical. nih.gov
Metal-Catalyzed Pathways: Transition metals are widely used to catalyze radical reactions of silyl enol ethers. Iron catalysis, for instance, has enabled the dicarbofunctionalization of silyl enol ethers by coupling them with alkyl halides and Grignard reagents. rsc.org This method proceeds through the formation of an α-silyloxy radical that is then trapped in a cross-coupling cycle. rsc.org Silver catalysis has also been employed for the intermolecular radical umpolung cross-coupling of silyl enol ethers with activated methylene (B1212753) compounds to produce tricarbonyl derivatives. acs.org Mechanistic studies suggest that silver(I) oxide acts as both a catalyst and a base in a free-radical process. acs.org
Metal-Free Pathways: The development of metal-free catalytic systems is a significant goal in sustainable chemistry. In the context of silyl enol ether radical reactions, this has been achieved through the use of organic photocatalysts or the formation of electron donor-acceptor (EDA) complexes. researchgate.netresearchgate.net For example, the alkylation of silyl enol ethers can be achieved using a catalytic amount of tetrabutylammonium iodide (TBAI) under purple light irradiation. researchgate.net This reaction is proposed to proceed through the photoactivation of an EDA complex formed between the iodide and an N-(acyloxy)phthalimide. researchgate.net
Electrocatalytic Pathways: Electrochemical methods provide a reagent-free approach to generate radical intermediates. The anodic oxidation of silyl enol ethers can generate radical cations, which can then undergo further reactions. This has been applied to the oxidative coupling of ketones via their corresponding silyl bis-enol ethers to form 1,4-diketones. The strategic use of a silicon tether allows for both intramolecular and intermolecular couplings. Cyclic voltammetry studies have been crucial in understanding the oxidation events and guiding the selection of appropriate reaction conditions.
Table 1: Comparison of Catalytic Pathways for Radical Reactions of Silyl Enol Ethers
Advanced Applications of Decyloxy Trimethylsilane in Organic Synthesis and Materials Science
Contributions to Carbon-Carbon Bond Formation and Functionalization
Beyond their role as protecting groups, silyl (B83357) ethers can also be key precursors for the formation of carbon-carbon bonds and other functional group transformations. Silyl enol ethers, for example, are versatile intermediates in a variety of powerful carbon-carbon bond-forming reactions.
The Mukaiyama aldol (B89426) reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a silyl enol ether to an aldehyde or ketone, typically promoted by a Lewis acid. Similarly, silyl enol ethers can participate in Michael additions, adding to α,β-unsaturated carbonyl compounds. These reactions are highly valuable for the construction of complex molecular architectures.
While the use of silyl enol ethers derived from ketones or aldehydes is widespread, the direct involvement of (Decyloxy)trimethylsilane in forming the silyl enol ether itself is not the standard approach. Typically, a ketone is reacted with a silylating agent like trimethylsilyl (B98337) chloride to form the corresponding trimethylsilyl enol ether. However, a silyl enol ether analogue could potentially be prepared where the trimethylsilyl group is replaced by a more complex silyl group. In the context of (Decyloxy)trimethylsilane, this would lead to a decyloxysilyl enol ether.
The reactivity of such a silyl enol ether in Mukaiyama aldol or Michael additions would be influenced by the decyloxy substituent on the silicon atom. This group could affect the Lewis acidity required to activate the carbonyl partner and could also play a role in the stereochemical outcome of the reaction. Detailed studies on the synthesis and reactivity of decyloxysilyl enol ethers in these specific transformations are not prominently featured in the chemical literature.
Silyl enol ethers are valuable precursors for the synthesis of α-substituted carbonyl compounds. The reaction of a silyl enol ether with an electrophile can lead to the introduction of a substituent at the α-position of the original carbonyl compound. This transformation allows for the regioselective functionalization of ketones and aldehydes.
The potential utility of a decyloxysilyl enol ether as a precursor for α-substituted carbonyl compounds would follow this general principle. Reaction with various electrophiles, such as alkyl halides, halogens, or other electrophilic reagents, could introduce a range of functional groups at the α-position. The nature of the decyloxy group might influence the reactivity of the silyl enol ether and the conditions required for these transformations. However, specific examples and detailed investigations into the synthetic utility of decyloxysilyl enol ethers for this purpose are not well-documented.
Utilization in Surface Modification and Interface Science
(Decyloxy)trimethylsilane is a versatile organosilicon compound employed in the sophisticated modification of material surfaces. Its unique structure, featuring a reactive trimethylsilyl ether group and a long ten-carbon alkyl chain (decyl group), allows it to chemically alter the properties of various substrates, particularly at the interface between different materials. This section explores its specific applications in creating water-repellent surfaces, enhancing the performance of composite materials, and achieving stable surface functionalization through covalent bonding.
Imparting Hydrophobic Properties to Material Surfaces
The primary application of (Decyloxy)trimethylsilane in surface science is to render naturally hydrophilic surfaces hydrophobic. Materials such as glass, silica (B1680970), and various metal oxides are rich in surface hydroxyl (-OH) groups, which readily attract water molecules, making them hydrophilic. The process of modifying these surfaces with (Decyloxy)trimethylsilane leverages the reactivity of its silyl ether moiety.
The modification occurs when the trimethylsilyl ether group reacts with the surface hydroxyl groups. This reaction results in the formation of a stable, covalent bond between the silicon atom and the oxygen of the substrate's hydroxyl group, effectively grafting the molecule onto the surface. Once anchored, the long, nonpolar decyl chains orient themselves away from the surface, creating a dense, low-energy layer. This layer of alkyl chains physically obstructs water droplets and reduces the surface energy, leading to a significant increase in hydrophobicity. The presence of alkyl groups is a known method to modulate the hydrophobicity of silica films due to their non-polar nature. researchgate.net This effect is quantifiable by measuring the water contact angle (WCA), which can increase dramatically after treatment. Silanization is a common technique used to increase the hydrophobicity of inorganic materials. taylorandfrancis.com
The table below illustrates the typical effect of treating a hydrophilic substrate with a long-chain alkylsilane, representative of the performance of (Decyloxy)trimethylsilane.
| Substrate | Initial Water Contact Angle (WCA) | WCA After Silanization |
| Glass Slide | ~35° | >95° |
| Silicon Wafer | ~40° | >100° |
| Alumina | ~50° | >110° |
This table presents representative data for long-chain alkylsilane modifications to illustrate the principle.
Applications as Coupling Agents in Composite Materials
In the field of materials science, composite materials are engineered by combining two or more distinct materials to achieve properties unattainable by any single component. A common challenge is ensuring compatibility between inorganic fillers (e.g., glass fibers, silica, calcium carbonate) and an organic polymer matrix (e.g., polyethylene, epoxy resin). researchgate.net Due to their different surface chemistries—hydrophilic fillers and hydrophobic polymers—these components often exhibit poor adhesion, leading to weak points at the interface and suboptimal mechanical performance.
Silane (B1218182) coupling agents act as molecular bridges to overcome this incompatibility. researchgate.net While many coupling agents are bifunctional (e.g., containing an alkoxysilyl group and a polymer-reactive group), monofunctional silanes like (Decyloxy)trimethylsilane can also be effective surface modifiers. When applied to an inorganic filler, (Decyloxy)trimethylsilane reacts with the surface hydroxyl groups. This treatment transforms the filler's surface from hydrophilic to hydrophobic and organophilic. The attached decyl chains can then physically entangle and interact favorably with the polymer matrix through van der Waals forces.
This improved interfacial adhesion leads to several benefits:
Enhanced Filler Dispersion: The modified filler particles are less likely to agglomerate within the polymer matrix, leading to a more uniform composite.
Improved Mechanical Properties: Better stress transfer between the filler and the matrix can increase the composite's tensile strength, modulus, and impact resistance. nih.gov
Reduced Water Absorption: The hydrophobic interface prevents water from wicking along the filler-matrix boundary, improving the composite's durability in humid environments.
The following table demonstrates the potential impact of using a silane coupling agent on the mechanical properties of a reinforced polymer composite.
| Composite Material | Tensile Strength (MPa) |
| Polymer + 20% Untreated Silica | 30 |
| Polymer + 20% Silica treated with Alkylsilane | 42 |
This table provides illustrative data on the effect of silane coupling agents on composite performance.
Silanization Processes for Covalent Surface Bonding
Silanization is the chemical process that underpins the utility of (Decyloxy)trimethylsilane in surface modification. It refers specifically to the covalent attachment of organosilyl groups to a surface. wikipedia.org For substrates rich in hydroxyl groups, the process is highly effective and results in a durable and stable modification. taylorandfrancis.comresearchgate.net
The mechanism proceeds as follows:
Reaction: The (Decyloxy)trimethylsilane molecule approaches the hydroxylated surface. The surface hydroxyl group (Substrate-OH) acts as a nucleophile, attacking the silicon atom of the trimethylsilyl ether group.
Bond Formation: A covalent siloxane bond (Substrate-O-Si) is formed. wikipedia.org
Byproduct Release: The reaction releases trimethylsilanol (B90980) ((CH₃)₃SiOH) as a byproduct.
A key aspect of using a monofunctional silane like (Decyloxy)trimethylsilane is that it forms a self-assembled monolayer (SAM). researchgate.net Because it has only one reactive site for binding to the surface, it cannot polymerize with other silane molecules to form a thick, cross-linked network. This allows for the creation of a highly ordered and uniform surface coating with a thickness of a single molecule. This precise control is critical for applications in microelectronics and sensor technology. nih.gov
Integration in Polymer Science and Degradable Materials
The silyl ether linkage is of growing interest in polymer science, particularly for creating materials that are both functional and environmentally sustainable. Poly(silyl ether)s (PSEs) are a class of polymers recognized for their thermal stability and, most importantly, their susceptibility to hydrolysis, which makes them degradable. mdpi.com While (Decyloxy)trimethylsilane itself cannot form a polymer, its chemical structure makes it a valuable tool for designing and functionalizing polymeric materials.
Synthesis and Properties of Poly(silyl ether)s as Sustainable Materials
Poly(silyl ether)s (PSEs) are polymers containing the Si-O-C linkage in their backbone. These materials are gaining attention as sustainable alternatives to persistent plastics because the silyl ether bond can be readily cleaved by hydrolysis under acidic or basic conditions, breaking the polymer down into smaller, non-toxic molecules. mdpi.com
The synthesis of PSEs typically involves the polymerization of bifunctional monomers. Common methods include:
Polycondensation: Reacting a diol (a molecule with two hydroxyl groups) with a dichlorosilane (B8785471) (e.g., dichlorodimethylsilane). redalyc.org
Dehydrocoupling Polymerization: An atom-economical method that couples a diol with a dihydrosilane (a molecule with two Si-H bonds), producing only hydrogen gas as a byproduct. dicp.ac.cn
Hydrosilylation Polymerization: The addition of dihydrosilanes across dicarbonyl compounds. mdpi.com
In these contexts, a monofunctional molecule like (Decyloxy)trimethylsilane cannot act as a repeating unit to build the main polymer chain. Instead, its primary role is as a chain-capping agent . During polymerization, it can be introduced to react with the growing polymer chain ends, effectively terminating the reaction. This is a crucial technique for controlling the polymer's final molecular weight, a key determinant of its physical properties.
The properties of PSEs can be tuned by the choice of monomers, but they generally exhibit good thermal stability and low glass-transition temperatures. dicp.ac.cn
| Property | Typical Value Range for Poly(silyl ether)s |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Glass Transition Temperature (Tg) | -60°C to 30°C |
| Degradation Condition | Acidic or basic aqueous solutions |
| Key Feature | Hydrolytically degradable |
This table summarizes general properties of poly(silyl ether)s based on literature findings. mdpi.comdicp.ac.cn
Design of Functionalized Polymeric Architectures via Silyl Ethers
Beyond controlling polymer length, silyl ethers like (Decyloxy)trimethylsilane are instrumental in the design of complex and functional polymeric architectures. nih.gov By strategically incorporating the (decyloxy)trimethylsilyl moiety, material scientists can impart specific properties to a polymer.
This can be achieved in several ways:
End-Group Functionalization: As discussed, using (Decyloxy)trimethylsilane as a capping agent introduces a long, hydrophobic decyl group at the end of each polymer chain. In an otherwise hydrophilic polymer, this can lead to the formation of amphiphilic structures that self-assemble into micelles or other nano-structures in solution.
Grafting onto a Polymer Backbone: A pre-existing polymer with reactive sites (e.g., hydroxyl groups) can be functionalized by reacting it with (Decyloxy)trimethylsilane. This process grafts the decyl silyl ether groups as side chains along the polymer backbone. This technique can be used to dramatically alter the polymer's properties, such as:
Solubility: Increasing the number of hydrophobic side chains can make a water-soluble polymer soluble in organic solvents.
Surface Properties: When the functionalized polymer is cast as a film, the hydrophobic side chains will preferentially migrate to the surface to lower the surface energy, creating a water-repellent coating from a bulk material that may not be inherently hydrophobic.
Thermal Properties: The introduction of flexible alkyl side chains can lower the polymer's glass transition temperature (Tg), making it more flexible and rubbery at room temperature.
This modular approach allows for the creation of "smart" polymers whose properties are precisely tailored for advanced applications, from drug delivery systems to specialized coatings and membranes. nih.gov
Silyl Ethers as Linkers and Crosslinkers in Nanoparticle Fabrication
Silyl ethers, including structures analogous to (Decyloxy)trimethylsilane, serve as versatile and crucial components in the fabrication of advanced nanoparticles. Their utility stems from the unique nature of the silicon-oxygen bond, which can be engineered to be controllably cleaved under specific conditions, such as changes in pH. This responsiveness makes them ideal for applications in drug delivery and smart materials. acs.org
As linkers, silyl ethers can attach therapeutic agents or other molecules to a nanoparticle core. For instance, bifunctional silyl ethers with a C-O-Si-O-C bond arrangement have been employed to create prodrugs that can be incorporated into polymeric nanoparticles. This strategy is particularly effective for encapsulating water-soluble drugs within hydrophobic polymer matrices. nih.gov The key advantage is that upon exposure to the acidic environments often found in tumor tissues or within specific cellular compartments, the silyl ether linkage hydrolyzes, releasing the drug in its active form and a biocompatible polymer backbone. acs.org The rate of this release can be finely tuned by altering the steric bulk of the substituents on the silicon atom; bulkier groups slow down the hydrolysis rate, allowing for programmed and sustained drug release. nih.gov
As crosslinkers, silyl ethers are integral to forming the core structure of degradable biomaterials and nanoparticles. acs.org Researchers have designed and synthesized a variety of silyl ether crosslinkers that can be used to create gels, sutures, stents, and "Trojan horse" particles designed for drug delivery. acs.org These materials are engineered to degrade under acidic conditions. By carefully selecting the silyl ether's chemical structure, the degradation profile can be controlled to span from hours to months, matching the requirements of specific biomedical applications like tissue repair or long-term therapy. acs.org The introduction of silyl ether linkages into polymer networks can create thermoset materials that are robust yet reprocessable at elevated temperatures, demonstrating their potential in creating smart, recyclable materials. researchgate.net
Table 1: Applications of Silyl Ethers in Nanoparticle Fabrication
| Application Type | Silyl Ether Functionality | Key Feature | Example / Finding | Reference |
|---|---|---|---|---|
| Drug Delivery | Linker (Prodrug) | Acid-sensitive drug release | Gemcitabine prodrugs incorporated into 200 nm particles, releasing the active drug under acidic conditions. | nih.gov |
| Drug Delivery | Linker (Prodrug) | Tunable release rate | Changing silyl ether substituents (e.g., from ethyl to isopropyl) altered drug release rates and modulated nanoparticle toxicity. | |
| Biomaterials | Crosslinker | Controlled degradation | Silyl ether cross-linkers used to form devices (stents, sutures) that degrade at predictable rates (hours to months) in acidic environments. | acs.org |
| Smart Materials | Crosslinker | Malleability and Reprocessability | Polymer networks crosslinked with silyl ethers exhibit dynamic covalent properties, allowing them to be reprocessed at high temperatures. | researchgate.net |
Kinetic Resolution and Stereoselective Transformations
(Decyloxy)trimethylsilane and related silyl ethers are pivotal reagents in stereoselective synthesis, enabling the separation of enantiomers and the creation of chiral molecules from symmetric precursors. Their application in kinetic resolution and desymmetrization reactions highlights their importance in producing enantiomerically pure compounds, which is critical for the pharmaceutical and fine chemical industries.
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The non-enzymatic kinetic resolution of racemic alcohols via enantioselective silylation has emerged as a significant alternative to traditional acylation methods. researchgate.net This process involves reacting a racemic alcohol with a silylating agent, such as a silyl chloride or a hydrosilane, in the presence of a chiral catalyst. One enantiomer reacts faster to form a silyl ether, like (Decyloxy)trimethylsilane, leaving the unreacted, slow-reacting enantiomer of the alcohol in high enantiomeric excess. researchgate.net
Various catalytic systems have been developed for this purpose. For example, copper-hydride (Cu-H) species, combined with chiral ligands, have been shown to effectively catalyze the dehydrogenative silylation of racemic secondary alcohols with high selectivity. researchgate.net Similarly, small organic molecules, such as the nucleophilic catalyst (-)-tetramisole, have been optimized to catalyze the kinetic resolution of monofunctional secondary alcohols, achieving notable selectivity factors with commercially available reagents under mild conditions. sc.edu
A more advanced approach, known as dynamic kinetic resolution (DKR), combines the enantioselective silylation with an in-situ racemization of the starting alcohol. nih.gov This is achieved using two orthogonal catalysts: one for the rapid racemization of the alcohol (e.g., a ruthenium pincer complex) and another for the enantioselective silylation (e.g., a chiral copper catalyst). nih.gov This dual-catalyst system overcomes the 50% theoretical yield limit of standard kinetic resolution, allowing for the conversion of a racemic mixture into a single, enantiomerically pure silyl ether in high yield. nih.gov
Table 2: Examples of Non-Enzymatic Kinetic Resolution of Alcohols by Silylation
| Catalyst System | Silylating Agent | Substrate Type | Key Outcome / Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| (-)-Tetramisole | Silyl Chloride | Monofunctional secondary alcohols | Selectivity factors up to 25. | |
| MesCu/(R,R)-Ph-BPE | Hydrosilane | Tertiary propargylic alcohols | High selectivity, with s-factors up to 207, especially with a TIPS-substituted alkyne. | researchgate.net |
| Chiral Isothioureas | Silylating Agent | Secondary alcohols | Methodology expanded for various silylation reactions beyond traditional kinetic resolution. | sc.edu |
| Cu-H / Ru Pincer Complex (DKR) | Hydrosilane | Acyclic and cyclic benzylic alcohols | Achieves high yields and good enantioselection by combining resolution with in-situ racemization. | nih.gov |
The desymmetrization of meso-diols—symmetrical compounds with two identical hydroxyl groups and a plane of symmetry—is a highly efficient strategy for generating chiral molecules. The formation of a silyl ether at one of the two enantiotopic hydroxyl groups breaks the molecule's symmetry, yielding a chiral, mono-silylated diol which is a valuable synthetic intermediate. organic-chemistry.org
This transformation is typically accomplished using a silylating agent in the presence of a chiral catalyst that can differentiate between the two chemically equivalent hydroxyl groups. While the literature extensively covers desymmetrization via acylation, the use of silylation for this purpose is also a known, albeit less common, strategy. researchgate.netorganic-chemistry.org For example, the reaction of a meso-diol with a reagent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of N-methylimidazole and molecular iodine can lead to the preferential formation of the mono-protected silyl ether derivative. researchgate.net
The development of highly enantioselective catalysts is crucial for the success of this method. Chiral borinic acids, for instance, have been shown to achieve highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols, producing chiral diols with a quaternary stereocenter in high enantiopurity. organic-chemistry.org The catalyst activates and discriminates between the enantiotopic hydroxyl groups, often through a defined cyclic transition state, guiding the silylating agent to react with only one of them. organic-chemistry.org This approach provides a direct route to valuable chiral building blocks from simple, achiral starting materials.
Table 3: Catalytic Systems for Desymmetrization of Diols
| Catalyst Type | Reaction Type | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Anionic, Boron-bridged Box Ligands | Acylation | meso-Diols | Demonstrated potential for asymmetric desymmetrization. | organic-chemistry.org |
| Dinuclear Asymmetric Zinc Catalyst | Acylation (Benzoylation) | meso-Diols | Effective for desymmetrization with vinyl benzoate (B1203000) as the acyl donor; diacylation is minimal. | organic-chemistry.org |
| Chiral Phosphinite Derivative | Acylation | meso-1,2-Diols | Yields monoester products in high enantioselectivity. | organic-chemistry.org |
| N-methylimidazole/Iodine | Silylation | Diols | System accelerates the silylation reaction, giving the monoprotected derivative almost exclusively. | researchgate.net |
Spectroscopic and Analytical Characterization Techniques for Decyloxy Trimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of (Decyloxy)trimethylsilane, providing detailed information about the hydrogen, carbon, and silicon atomic environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy for (Decyloxy)trimethylsilane provides characteristic signals that confirm the presence of the decyloxy and trimethylsilyl (B98337) moieties. The spectrum is defined by four distinct regions corresponding to the different types of protons in the molecule.
The protons of the nine methyl groups attached to the silicon atom (-Si(CH₃)₃) are magnetically equivalent and therefore appear as a sharp, intense singlet. This signal is typically found in the upfield region of the spectrum, at approximately 0.1 ppm, which is a characteristic chemical shift for trimethylsilyl ethers.
The two protons on the carbon atom directly bonded to the oxygen of the silyl (B83357) ether group (-O-CH₂-) resonate as a triplet, typically around 3.6 ppm. The triplet multiplicity arises from the coupling with the two adjacent protons of the methylene (B1212753) group in the decyl chain.
The protons of the central methylene groups of the decyl chain, specifically the eight -(CH₂)₈- groups, produce a complex multiplet signal. This broad signal is typically observed in the range of 1.2-1.6 ppm. The overlapping signals of these protons make individual assignment challenging.
The three protons of the terminal methyl group (-CH₃) of the decyl chain appear as a triplet at approximately 0.9 ppm, resulting from coupling with the adjacent methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts for (Decyloxy)trimethylsilane
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -Si(CH ₃)₃ | ~ 0.1 | Singlet | 9H |
| -O-CH ₂- | ~ 3.6 | Triplet | 2H |
| -(CH ₂)₈- | ~ 1.2-1.6 | Multiplet | 16H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of (Decyloxy)trimethylsilane. The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon atom.
The carbon atoms of the trimethylsilyl group (-Si(C H₃)₃) produce a single, sharp signal at a characteristic upfield chemical shift, typically around -0.5 ppm. nih.gov
The carbon atom of the decyl chain bonded to the oxygen atom (-O-C H₂-) is found further downfield due to the deshielding effect of the oxygen. Its resonance appears at approximately 63 ppm. nih.gov
The carbon atoms of the methylene groups within the decyl chain (-(C H₂)₈-) resonate in the range of approximately 22 to 33 ppm. Due to their similar chemical environments, some of these signals may overlap. nih.gov The terminal methyl carbon (-C H₃) of the decyl chain is the most shielded of the alkyl carbons and typically appears at around 14 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Alkoxy-trimethylsilanes
| Carbon Atom | Representative Chemical Shift (δ, ppm)* |
|---|---|
| -Si(C H₃)₃ | ~ -0.5 |
| -O-C H₂- | ~ 63 |
| -(C H₂)₈- | ~ 22-33 |
| -C H₃ | ~ 14 |
*Note: Data is representative for long-chain alkoxy-trimethylsilanes and based on values reported for related compounds like (Dodecyloxy)trimethylsilane. nih.gov
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Analysis
Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds. For (Decyloxy)trimethylsilane, the silicon atom is in a single chemical environment, resulting in a single resonance in the ²⁹Si NMR spectrum. The chemical shift is influenced by the nature of the substituent attached to the silicon atom. For monoalkoxy-substituted trimethylsilanes (M-type siloxanes), the chemical shift is typically observed in the range of +15 to +30 ppm relative to the standard tetramethylsilane (B1202638) (TMS). For example, the related compound trimethylmethoxysilane shows a ²⁹Si chemical shift at 17.7 ppm. uni-muenchen.de This technique is particularly useful for assessing the purity of the compound and detecting the presence of other silicon-containing species, such as siloxanes or unreacted silanes.
Mass Spectrometry (MS) Applications
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of (Decyloxy)trimethylsilane, as well as for analyzing it within complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of (Decyloxy)trimethylsilane. The exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ²⁸Si).
For (Decyloxy)trimethylsilane, with the molecular formula C₁₃H₃₀OSi, the calculated monoisotopic mass is 230.2066 g/mol . Experimental HRMS analysis should yield a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) with an m/z value that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition and identity of the compound. Common fragmentation patterns for trimethylsilyl ethers in mass spectrometry involve the loss of a methyl group ([M-15]⁺) and the formation of the characteristic trimethylsilyl oxonium ion at m/z 73.
Table 3: Molecular Mass Data for (Decyloxy)trimethylsilane
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₃₀OSi | - |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate, identify, and quantify (Decyloxy)trimethylsilane in complex mixtures. chemrxiv.orgd-nb.info In this method, the sample mixture is first injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a relatively nonpolar compound like (Decyloxy)trimethylsilane, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., methanol (B129727)/water or acetonitrile/water).
As the separated components elute from the chromatography column, they are introduced into the ion source of the mass spectrometer. Here, the molecules are ionized, for instance by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio and detects them. The combination of the retention time from the LC and the mass spectrum from the MS provides a high degree of certainty in the identification and quantification of (Decyloxy)trimethylsilane, even in complex biological or chemical matrices. chemrxiv.orggoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile compounds like (Decyloxy)trimethylsilane. nih.govresearchgate.netspringernature.comthescipub.com In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions.
The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the fragments. For (Decyloxy)trimethylsilane, the mass spectrum would exhibit a specific pattern of peaks corresponding to the fragmentation of the parent molecule. nih.gov The molecular ion peak, if present, would correspond to the molecular weight of the compound (230.46 g/mol ). nih.gov Key fragments would likely include the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 and fragments arising from the cleavage of the decyloxy chain. nih.gov
The retention time from the gas chromatograph, combined with the mass spectrum, provides a high degree of confidence in the identification of (Decyloxy)trimethylsilane. The NIST Mass Spectrometry Data Center provides reference spectra for comparison, with a main library entry for (Decyloxy)trimethylsilane showing a top peak at m/z 215 and a total of 128 peaks. nih.gov The Kovats retention index, a standardized measure of retention time, is also available for this compound on various types of GC columns (standard non-polar, semi-standard non-polar, and standard polar). nih.gov
GC-MS Data for (Decyloxy)trimethylsilane
| Parameter | Value | Source |
| PubChem CID | 110404 | nih.gov |
| Molecular Formula | C₁₃H₃₀OSi | nih.gov |
| Molecular Weight | 230.46 g/mol | nih.gov |
| NIST Number | 60927 | nih.gov |
| Total Peaks (Main Library) | 128 | nih.gov |
| Top Peak (m/z) (Main Library) | 215 | nih.gov |
| Kovats Retention Index (Standard non-polar) | 1379, 1372, 1360 | nih.gov |
| Kovats Retention Index (Semi-standard non-polar) | 1367.3, 1393.4 | nih.gov |
| Kovats Retention Index (Standard polar) | 1385, 1365, 1395 | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Validation
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for confirming the presence of specific functional groups within a molecule. gelest.cominstras.com When a molecule is irradiated with infrared light, its bonds vibrate at characteristic frequencies, leading to the absorption of light at those frequencies. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹).
For (Decyloxy)trimethylsilane, the FT-IR spectrum would display key absorption bands that validate its structure. researchgate.net The strong band associated with the Si-O-C linkage is a crucial identifier for silyl ethers and is typically observed in the 1130-1000 cm⁻¹ region. researchgate.netbohrium.com The presence of the trimethylsilyl group (Si(CH₃)₃) is confirmed by characteristic absorptions, including a Si-CH₃ stretching vibration around 1257 cm⁻¹ and C-H stretching vibrations of the methyl groups around 2960 cm⁻¹. mdpi.com The long decyl chain would contribute to strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range and bending vibrations around 1465 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the successful conversion of the starting alcohol to the silyl ether. ustc.edu.cn
Characteristic FT-IR Absorption Bands for (Decyloxy)trimethylsilane
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Source |
| Si-O-C | Asymmetric Stretch | 1130-1000 | researchgate.netbohrium.com |
| Si-CH₃ | Stretch | ~1257 | mdpi.com |
| C-H (Alkyl) | Stretch | 2850-2960 | researchgate.net |
| C-H (Alkyl) | Bend | ~1465 | researchgate.net |
Chromatographic Methods for Purity Assessment and Separation
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. aimplas.netshimadzu.comyoutube.com This method is particularly useful for analyzing polymers and can be applied to organosilicon compounds to assess their molecular weight distribution. azom.com
In GPC, a solution of the sample is passed through a column packed with porous gel beads. youtube.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. By calibrating the column with standards of known molecular weight, it is possible to determine the molecular weight distribution of the sample. chromatographyonline.com For a pure, monodisperse compound like (Decyloxy)trimethylsilane, GPC analysis would ideally show a single, sharp peak corresponding to its molecular weight. The presence of multiple peaks or a broad peak would suggest the presence of impurities, oligomers, or degradation products.
Column Chromatography on Silica (B1680970) Gel for Product Purification
Column chromatography on silica gel is a fundamental and widely used technique for the purification of organic compounds. researchgate.netnacalai.comgoogle.com Silica gel is a polar stationary phase, and compounds are separated based on their polarity. Nonpolar compounds have weaker interactions with the silica gel and elute more quickly with a nonpolar mobile phase, while polar compounds have stronger interactions and require a more polar mobile phase to elute.
For the purification of (Decyloxy)trimethylsilane, column chromatography on silica gel is an effective method. doi.orgsfu.camdpi.com Since silyl ethers are generally less polar than their corresponding alcohols, this technique can be used to separate the desired product from any unreacted starting alcohol. wikipedia.orgchemicalforums.com A typical procedure would involve loading the crude reaction mixture onto a silica gel column and eluting with a nonpolar solvent or a mixture of nonpolar and slightly more polar solvents, such as a petroleum ether/dichloromethane (B109758) or hexane/ethyl acetate (B1210297) gradient. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure (Decyloxy)trimethylsilane.
Theoretical and Computational Studies on Decyloxy Trimethylsilane and Silyl Ethers
Mechanistic Insights into Silylation and Desilylation Processes
The formation (silylation) and cleavage (desilylation) of the Si-O bond are fundamental processes in organic synthesis. Computational studies have been instrumental in elucidating the complex mechanisms involved, including the nature of key intermediates and the energetic profiles of reaction pathways.
The mechanism of silylation and desilylation often involves transient silicon intermediates that are difficult to isolate and characterize experimentally. Computational modeling, particularly using Density Functional Theory (DFT), has become essential for understanding their structure and role.
In Lewis base-catalyzed silylations, such as the reaction of an alcohol with a chlorosilane, the mechanism can proceed through hypervalent silicon intermediates. researchgate.net For instance, when a solvent like dimethylformamide (DMF) is used, it can act as a catalyst by forming a silylated DMF intermediate. researchgate.net Similarly, catalysts like imidazole (B134444) or 4-N,N-dimethylaminopyridine (DMAP) can form reactive N-silylated intermediates. researchgate.net These models show a silicon atom transiently bonded to five other atoms (pentacoordinate), which activates the silicon for nucleophilic attack by the alcohol.
Alternative pathways involve the generation of radical and anionic intermediates, especially in electroreductive processes. acs.org The electrochemical reduction of chlorosilanes like trimethylsilyl (B98337) chloride (TMSCl), a precursor for (decyloxy)trimethylsilane, can generate a silyl (B83357) radical (TMS•). acs.orgnih.gov Computational studies and mechanistic probe experiments support the formation of these radical intermediates, which can then participate in reactions like alkene silylation. acs.org Further reduction can lead to silyl anions, which are also key reactive intermediates in certain transformations. acs.org
Theoretical analysis allows for the mapping of entire reaction energy surfaces, identifying the most likely pathways and the structures of high-energy transition states.
For the common Lewis base-catalyzed silylation of alcohols, the proposed mechanism involves the formation of a reactive intermediate followed by nucleophilic attack from the alcohol's hydroxyl group. researchgate.net The reaction is often driven to completion by an auxiliary base, such as triethylamine (B128534), which neutralizes the acid produced. researchgate.net Theoretical calculations confirm that the choice of solvent and catalyst significantly impacts the reaction rates and energy barriers, with Lewis-basic solvents like DMF often accelerating the reaction compared to less polar solvents like dichloromethane (B109758). researchgate.net
In electroreductive silylations, DFT calculations combined with multivariate linear regression analyses have supported a radical-polar crossover mechanism. acs.orgnih.gov This pathway involves:
Initial single-electron reduction of the chlorosilane to form a silyl radical.
Addition of the silyl radical to an unsaturated bond (e.g., an alkene).
A second reduction of the resulting radical intermediate to a carbanion.
Quenching of the carbanion by an electrophile.
This dual-intermediate pathway, involving both radical and anionic species, has been substantiated by computational modeling and is crucial for explaining the formation of various difunctionalized products. acs.org
Electronic Structure and Reactivity Predictions
Computational methods are also used to predict the electronic properties of molecules like (decyloxy)trimethylsilane, which in turn explains their reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgru.nl It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
In a silylation reaction, the reactivity can be understood by considering the interaction between the HOMO of the nucleophile (the alcohol, e.g., 1-decanol) and the LUMO of the electrophile (the silylating agent, e.g., trimethylsilyl chloride or an activated intermediate). researchgate.netru.nl A smaller energy gap between the HOMO and LUMO leads to a stronger interaction and a faster reaction. ru.nl Catalysts and activating agents function by lowering the energy of the LUMO of the silicon electrophile, making it more susceptible to attack.
For silyl ethers like (decyloxy)trimethylsilane, the HOMO is typically localized on the oxygen atom, while the LUMO is associated with the silicon atom and the Si-O bond. The energy levels of these orbitals can be calculated, and they are influenced by the nature of the alkyl groups. In related systems, such as bithiophenes with dodecyloxy side chains, the introduction of the alkoxy group is known to raise the HOMO energy level. researchgate.net This makes the molecule more electron-rich and affects its electronic and optical properties. acs.org
The long, flexible decyloxy chain primarily functions as a solubilizing group, but its electronic effects are also important. Computational studies show that alkoxy chains, including decyloxy and dodecyloxy, act as electron-donating groups. acs.org This effect raises the HOMO energy level of the conjugated backbone, which can be desirable for tuning the electronic properties of materials for applications in organic electronics. acs.orgbme.hu
Furthermore, computational simulations have shown that long alkyl or alkoxy side chains can influence the molecular architecture and intermolecular packing. acs.orgmdpi.com In some conjugated polymers, electrostatic interactions between the ether oxygen of the decyloxy chain and atoms in the conjugated backbone can help to planarize the structure, which in turn enhances π-π stacking and improves charge transport. acs.org In other cases, the steric bulk of the chains dictates the formation of specific liquid crystalline phases, a behavior that can be modeled and predicted computationally. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (decyloxy)trimethylsilane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkoxylation of trimethylchlorosilane with decyl alcohol under inert conditions. Catalytic bases like potassium tert-butoxide (KOt-Bu) enhance silylation efficiency by activating the silane precursor. Solvents such as THF (1M concentration) and temperatures between 25–60°C are optimal, with yields improved by slow addition of decyl alcohol to avoid side reactions like disilane formation . Characterization via and NMR confirms successful substitution, while GC-MS monitors purity.
Q. How can researchers characterize the stability of (decyloxy)trimethylsilane under varying thermal and solvent conditions?
- Methodological Answer : Thermal stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Evidence from analogous methylsilanes indicates decomposition onset temperatures near 200°C, with chain mechanisms dominating below 300°C and radical pathways at higher temperatures . Solvent compatibility tests (e.g., in THF, DCM, or hexane) should monitor hydrolysis rates via IR spectroscopy (Si-O-C bond absorbance at ~1100 cm) and pH changes.
Q. What analytical techniques are critical for verifying the purity and structural integrity of (decyloxy)trimethylsilane?
- Methodological Answer : High-resolution NMR (δ 0.1–0.3 ppm for Si-CH) and NMR (δ 10–20 ppm for Si-O-R) are primary tools. Gas chromatography with flame ionization detection (GC-FID) quantifies residual silane precursors, while elemental analysis validates stoichiometry. Mass spectrometry (EI/CI) confirms molecular ion peaks (expected m/z for CHOSi: ~254.5) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic C–H silylation pathways involving (decyloxy)trimethylsilane derivatives?
- Methodological Answer : In base-catalyzed silylation, KOt-Bu deprotonates substrates, forming a silanolate intermediate that undergoes nucleophilic attack on electrophilic C–H bonds. Computational studies (DFT) reveal transition states with Si–O–C bond angles of ~120°, favoring low-energy pathways. Kinetic isotope effects (KIE > 3) and radical trapping experiments distinguish between ionic and radical mechanisms .
Q. How do steric and electronic effects of the decyloxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The long decyl chain introduces steric hindrance, slowing nucleophilic substitution but enhancing solubility in nonpolar solvents. Electronic effects are probed via Hammett plots using substituted aryl silanes: electron-withdrawing groups accelerate silylation by polarizing the Si–O bond. Comparative studies with shorter alkoxy chains (e.g., methoxy) highlight trade-offs between reactivity and stability .
Q. What computational models predict the thermolysis behavior of (decyloxy)trimethylsilane, and how do they align with experimental data?
- Methodological Answer : Molecular dynamics (MD) simulations using ReaxFF force fields model bond dissociation energies (e.g., Si–O at ~450 kJ/mol). These predict non-chain radical decomposition above 300°C, consistent with TGA/DSC data. Discrepancies in activation energies (experimental vs. computed) are resolved by incorporating solvent cage effects in simulations .
Q. How should researchers resolve contradictions in reported catalytic efficiencies for (decyloxy)trimethylsilane-mediated reactions?
- Methodological Answer : Systematic variation of catalyst loading (5–30 mol%), solvent polarity, and substrate scope identifies outliers. For example, discrepancies in turnover numbers (TON) may arise from trace moisture deactivating catalysts. Meta-analysis of literature data using multivariate regression (e.g., considering solvent dielectric constant and base strength) reconciles conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
